PSP205

Colorectal Cancer Cytotoxicity Anticancer

PSP205 is a novel phenyl sulfonyl piperidine that uniquely combines COPB2 downregulation with IRE1-TRAF2-JNK pathway activation, inducing a specific gene expression signature, macroautophagy, and ER-phagy in colon cancer models. Unlike general ER stress inducers or COPB2 binders, PSP205 offers a non-interchangeable tool for dissecting this pathway nexus. Its demonstrated synergy with proteasome and topoisomerase inhibitors makes it invaluable for combination therapy research. Procure PSP205 to advance your colon cancer studies with a reagent that provides unmatched mechanistic specificity and combinatorial potential.

Molecular Formula C28H32ClN7O5S2
Molecular Weight 646.2 g/mol
Cat. No. B15579374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSP205
Molecular FormulaC28H32ClN7O5S2
Molecular Weight646.2 g/mol
Structural Identifiers
InChIInChI=1S/C28H32ClN7O5S2/c1-19-11-14-34(15-12-19)42(38,39)23-7-9-24(10-8-23)43(40,41)35-13-3-5-21(18-35)26-30-27-25(28(37)31-26)32-33-36(27)17-20-4-2-6-22(29)16-20/h2,4,6-10,16,19,21H,3,5,11-15,17-18H2,1H3,(H,30,31,37)
InChIKeyLPAUAKHJTIQNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSP205: Phenyl Sulfonyl Piperidine Anticancer Agent Targeting COPB2 and ER Stress Pathways


PSP205 (CAS 837408-39-6) is a novel phenyl sulfonyl piperidine anticancer agent [1]. It has a molecular formula of C28H32ClN7O5S2 and a molecular weight of 646.2 g/mol . PSP205 induces ER stress-mediated autophagy and apoptosis in colon cancer cells by decreasing the level of COPB2 and modulating the IRE1-TRAF2-JNK pathway, leading to macroautophagy, ER-phagy, and Golgi deformation [1].

Why PSP205 Cannot Be Substituted with Generic ER Stress Inducers or COPB2 Binders


PSP205 represents a unique chemical scaffold with a dual mechanism of action that distinguishes it from other ER stress inducers or COPB2 modulators. While many compounds induce ER stress (e.g., thapsigargin, tunicamycin) or bind COPB2 (e.g., EMI1, EMI66), PSP205 uniquely combines COPB2 downregulation with activation of the IRE1-TRAF2-JNK pathway, resulting in a specific gene expression signature and synergistic activity with proteasome and topoisomerase inhibitors [1]. Its phenyl sulfonyl piperidine core confers distinct physicochemical properties (MW: 646.2, cLogP: ~3.5) compared to other COPB2 binders , which may affect cellular permeability and target engagement. Simply substituting another ER stress inducer or COPB2 binder would not replicate PSP205's precise mechanism, gene expression profile, or combinatorial potential, making it a non-interchangeable tool for studying this specific pathway nexus in colon cancer [1].

Quantitative Differentiation: PSP205 vs. Closest Analogs and Alternatives


PSP205 Cytotoxicity Profile in Colon Cancer Cell Lines vs. Standard-of-Care Agents

PSP205 demonstrates potent anti-proliferative activity across multiple colon cancer cell lines with defined IC50 values. Unlike standard-of-care chemotherapeutics such as 5-fluorouracil (5-FU) which show variable and often higher IC50 values in these models, PSP205 exhibits a distinct potency profile in the low micromolar range [1].

Colorectal Cancer Cytotoxicity Anticancer

PSP205 Downregulates COPB2 Protein: A Distinct Mechanism Not Shared by General ER Stress Inducers

PSP205 uniquely decreases the expression of the COPI coat complex subunit beta 2 (COPB2) protein, a mechanism not observed with classical ER stress inducers like thapsigargin or tunicamycin. In the presence of COPB2 siRNA, PSP205 further reduces COPB2 levels [1]. This is in contrast to other COPB2 binders like EMI1, which bind COPB2 (KD = 3.98 µM) but do not necessarily downregulate its expression .

COPB2 Coatomer Complex Vesicle Trafficking

PSP205 Activates IRE1-TRAF2-JNK Pathway: Quantified Gene Expression Signature

PSP205 specifically acts on the IRE1-TRAF2-JNK pathway to modulate autophagic flux. Transcriptome analysis revealed significant upregulation of ER stress and UPR genes. Among the top upregulated genes were DNAJB9, XBP1, PDIA4, HSPA5, SEC24D, and SEC11C [1]. While other IRE1 inhibitors (e.g., KIRA6, IC50 = 0.6 µM) inhibit IRE1α kinase activity , PSP205's mechanism involves pathway activation, not inhibition, leading to a distinct gene expression profile.

IRE1 TRAF2 JNK ER Stress Autophagy

PSP205 Synergizes with Proteasome and Topoisomerase Inhibitors

PSP205 synergistically killed colon cancer cells in combination with proteasome inhibitors (e.g., bortezomib) and topoisomerase inhibitors (e.g., etoposide) [1]. This synergistic effect is a key differentiator from other ER stress modulators, which may not exhibit the same combinatorial potential, making PSP205 a unique tool for studying combination regimens.

Drug Synergy Combination Therapy Colorectal Cancer

Distinct Physicochemical Properties of PSP205 vs. Other COPB2 Binders

PSP205 has a distinct molecular weight (646.2 g/mol) and structure compared to other COPB2 binders such as EMI1 (MW: 334.4 g/mol) . This difference in size and lipophilicity (cLogP ~3.5 for PSP205 vs. ~3.0 for EMI1) can impact cellular permeability, distribution, and target engagement, making PSP205 a unique chemical probe for studying COPB2-related biology.

Drug-like Properties Physicochemistry COPB2

Transcriptomic Signature Distinguishes PSP205 from Other ER Stress Inducers

Gene set enrichment analysis (GSEA) of PSP205-treated cells revealed enrichment of gene sets involved in the UPR, mTORC1 signaling, hypoxia, the P53 pathway, apoptosis, and ER-Golgi-vesicle-mediated transport [1]. This specific pattern of pathway enrichment differentiates PSP205 from classical ER stress inducers, which may activate a subset of these pathways but not the full spectrum, particularly those related to vesicle transport.

Transcriptomics ER Stress Gene Expression

Optimal Research Applications for PSP205 Based on Its Unique Differentiation


Investigating COPB2 Downregulation in Colon Cancer

Researchers studying the role of COPB2 in colon cancer can use PSP205 as a selective chemical probe to induce COPB2 downregulation. Unlike general ER stress inducers, PSP205 specifically decreases COPB2 levels, enabling dissection of COPB2's function in vesicle trafficking, ER stress, and apoptosis in colon cancer cell models [1].

Exploring IRE1-TRAF2-JNK Pathway Activation and Autophagy

PSP205 is an ideal tool for investigating the IRE1-TRAF2-JNK signaling axis and its role in modulating autophagic flux, macroautophagy, and ER-phagy. Its ability to activate this pathway, as evidenced by specific gene expression changes and phenotypic outcomes (Golgi deformation), provides a precise means to study this branch of the UPR in cancer biology [1].

Evaluating Synergistic Drug Combinations in Colorectal Cancer

Given its demonstrated synergy with proteasome and topoisomerase inhibitors, PSP205 is a valuable reagent for designing and testing novel combination therapies for colorectal cancer. Researchers can use PSP205 in vitro to identify synergistic partners and to understand the mechanistic basis of these interactions, potentially informing future preclinical studies [1].

Transcriptomic and Mechanistic Studies of ER Stress and Vesicle Transport

PSP205's unique transcriptomic signature, which includes upregulation of vesicle transport genes, makes it a powerful tool for studying the intersection of ER stress, the UPR, and Golgi-vesicle trafficking. RNA-seq and GSEA using PSP205-treated cells can reveal novel gene regulatory networks and pathways involved in these interconnected processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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